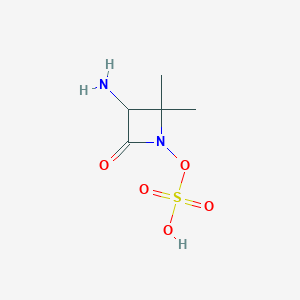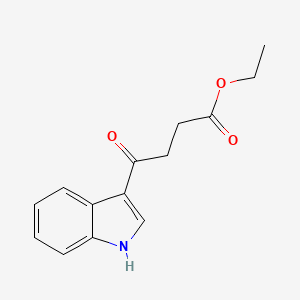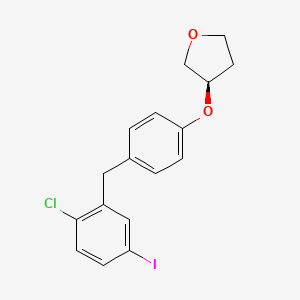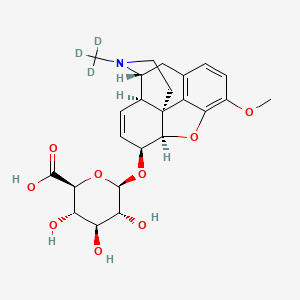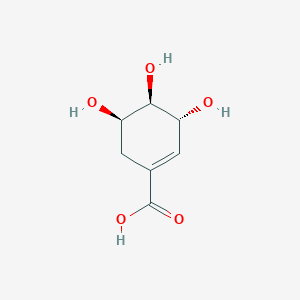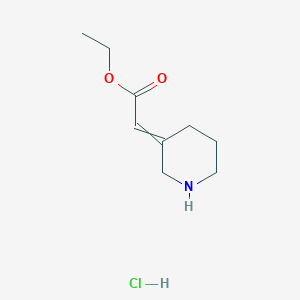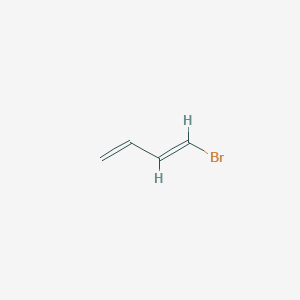
1-Bromobuta-1,3-diene
描述
1-Bromobuta-1,3-diene is an organic compound with the molecular formula C₄H₅Br It is a halogenated diene, specifically a brominated derivative of butadiene
作用机制
Target of Action
1-Bromobuta-1,3-diene is a chemical compound used in various organic synthesis reactions . The primary targets of this compound are the reactant molecules in these reactions. It interacts with these molecules to facilitate the formation of new chemical bonds.
Mode of Action
The mode of action of this compound involves its interaction with other reactant molecules in a chemical reaction. The bromine atom in the compound is highly reactive and can easily form new bonds with other molecules . This reactivity is due to the electron-withdrawing nature of the bromine atom, which makes the carbon-bromine bond polar and susceptible to nucleophilic attack.
Biochemical Pathways
It’s known that halogenated hydrocarbons like this compound can participate in various reactions such as elimination, substitution, and addition reactions .
Result of Action
The result of this compound’s action is the formation of new chemical compounds. In organic synthesis, it can be used to introduce a bromine atom or a diene structure into a molecule . The specific molecular and cellular effects would depend on the particular reaction and the other reactants involved.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a base can facilitate the dehydrobromination reactions . Additionally, the temperature and solvent can also affect the reaction rate and product distribution. It’s also worth noting that this compound should be stored under an inert atmosphere and at temperatures below -20°C .
生化分析
Biochemical Properties
The biochemical properties of 1-Bromobuta-1,3-diene are largely unknown due to the lack of experimental data. It can be hypothesized that this compound might interact with certain enzymes, proteins, and other biomolecules due to its reactive nature. The bromine atom in this compound could potentially form bonds with biomolecules, altering their structure and function .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: 1-Bromobuta-1,3-diene can be synthesized through various methods. One common approach involves the bromination of butadiene. The reaction typically requires a brominating agent such as bromine (Br₂) and is conducted under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound often involves the dehydrobromination of 1,4-dibromo-2-butene. This process can be catalyzed by phase-transfer catalysts to enhance efficiency and yield .
化学反应分析
Types of Reactions: 1-Bromobuta-1,3-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The compound can participate in addition reactions with electrophiles, such as hydrogen halides, to form addition products.
Polymerization: this compound can undergo polymerization to form polymers with unique properties.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions (OH⁻), alkoxide ions (RO⁻), and amines (RNH₂).
Electrophiles: Electrophiles such as hydrogen chloride (HCl) and hydrogen bromide (HBr) are used in addition reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include alcohols, ethers, and amines.
Addition Products: Addition of hydrogen halides results in the formation of halogenated butenes.
科学研究应用
1-Bromobuta-1,3-diene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Pharmaceuticals: It is utilized in the synthesis of pharmaceutical intermediates and active compounds.
相似化合物的比较
1-Chlorobuta-1,3-diene: Similar to 1-Bromobuta-1,3-diene but with a chlorine atom instead of bromine.
1,4-Dibromo-2-butene: A dibrominated derivative of butadiene.
1,3-Butadiene: The parent compound without halogen substitution.
Uniqueness: this compound is unique due to its specific reactivity profile, which is influenced by the presence of the bromine atom. This makes it particularly useful in certain synthetic applications where selective reactivity is required .
属性
IUPAC Name |
(1E)-1-bromobuta-1,3-diene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Br/c1-2-3-4-5/h2-4H,1H2/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNKAEWGISYACD-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C/C=C/Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89567-73-7 | |
| Record name | 1,3-Butadiene, 1-bromo-, (1E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89567-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


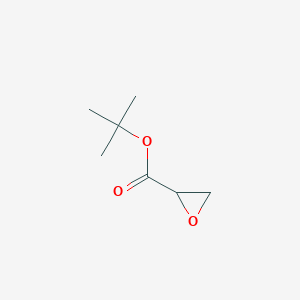
![Octahydro-1h-pyrrolo[2,3-b]pyridine](/img/structure/B3325615.png)
![6-(Pyridin-4-yl)-3-azabicyclo[3.2.0]heptane](/img/structure/B3325639.png)
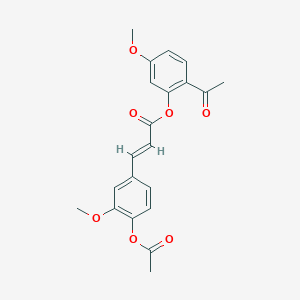
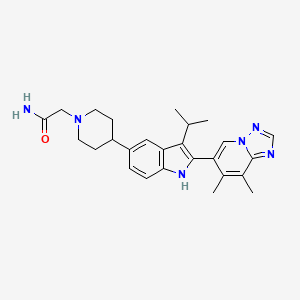
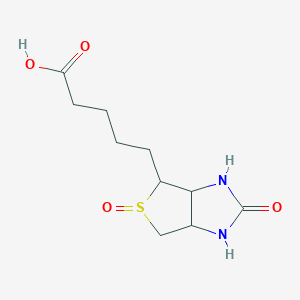
![2-amino-3-(6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B3325654.png)
